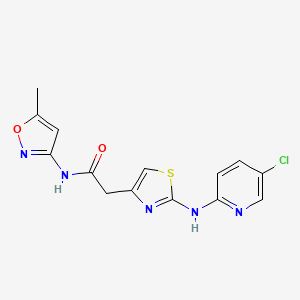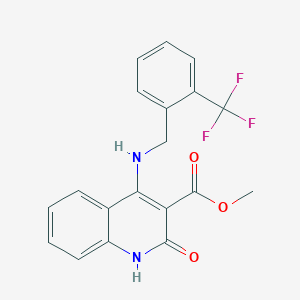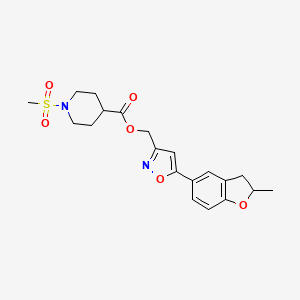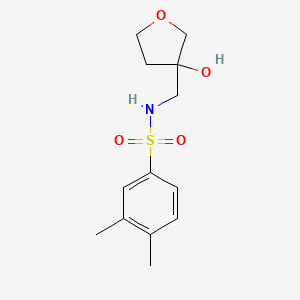
1-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a chromene, a phenyl group, a urea linkage, and a fluorophenyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a chromene ring and a phenyl group suggests a fairly rigid structure, while the urea linkage could provide some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Applications De Recherche Scientifique
Antimicrobial Applications
The synthesis of novel derivatives related to the compound has shown significant promise in antimicrobial applications. For instance, Mannam et al. (2020) developed a series of biologically active derivatives exhibiting moderate to excellent antimicrobial activities against both bacterial and fungal strains. Among these, compounds were identified with promising lead activities comparable to reference standards, highlighting their potential in developing new antimicrobial agents (Mannam, Srimurugan, Kumar, Chamarthi, & Prasad, 2020).
Anticancer Activity
Another significant area of application is in anticancer research. Hosamani, Reddy, and Devarajegowda (2015) reported the microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids, demonstrating potent anticancer activity against human cancer cell lines. These compounds showed significant cytotoxicity, with some being more potent than the standard drug Cisplatin, marking them as potential candidates for cancer therapy (Hosamani, Reddy, & Devarajegowda, 2015).
Catalysis
In the realm of catalysis, Banothu, Vaarla, Bavantula, and Crooks (2014) explored the efficiency of sodium fluoride as a catalyst for synthesizing 2,4-disubstituted 1,3-thiazoles and selenazoles. Their research highlights the role of fluorine-containing compounds in facilitating reactions at ambient temperatures, achieving excellent yields in a short time frame (Banothu, Vaarla, Bavantula, & Crooks, 2014).
Material Science
The compound and its derivatives find applications in material science, particularly in the development of new fluorescent probes and dyes. For example, Hu et al. (2014) designed a new fluorescent probe based on coumarin, demonstrating significant potential in bio-imaging due to its excellent selectivity and sensitivity towards Zn²⁺ ions. This probe, capable of emission color changes from blue to green upon binding with Zn²⁺, underscores the utility of such compounds in environmental protection and safety inspection (Hu, Tan, Liu, Yu, Cui, & Yang, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-18-9-5-4-8-16(18)21-13-19(26)17-12-15(10-11-20(17)28-21)25-22(27)24-14-6-2-1-3-7-14/h1-13H,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJGUELFZYLLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2885222.png)

![2-(2-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2885224.png)
![3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2885226.png)


![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2885230.png)


![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(4-ethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2885234.png)
![3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2885235.png)
![Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2885240.png)